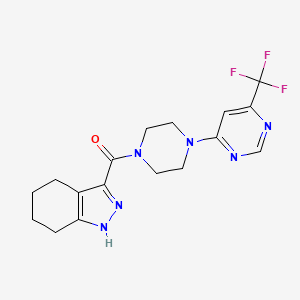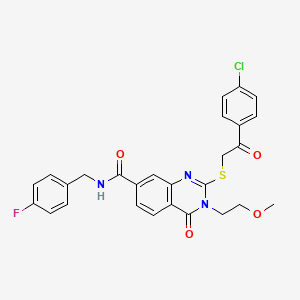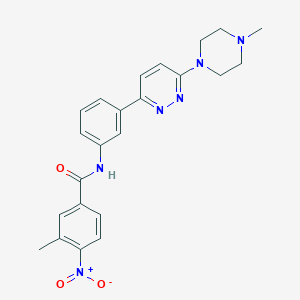
4-(dimethylamino)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylamino)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide, also known as DAPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPH is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
- A study by Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds related to 4-(dimethylamino)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide. These compounds exhibited potent cytotoxic properties against various cancer cell lines, including murine leukemia and human leukemia cells, with some showing IC(50) values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Structural and Chemical Properties
- Kranjc et al. (2012) researched the crystal structures of related compounds, emphasizing the importance of hydrogen-bonding and π–π interactions in their molecular aggregation. This study contributes to the understanding of the structural properties of such compounds (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Antioxidant and Antimicrobial Activities
- El‐Borai et al. (2013) investigated the chemical behavior of related compounds, finding them to possess significant antioxidant and antimicrobial activities. This suggests potential applications in treating diseases caused by oxidative stress and microbial infections (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Applications in Medicinal Chemistry
- Saeed et al. (2015) synthesized benzamide derivatives with potential biological applications. They were screened for activity against human enzymes, indicating their potential in drug development and medicinal chemistry (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Photophysical Properties
- Obydennov et al. (2022) developed a new class of conjugated pyrans based on related compounds, revealing valuable photophysical properties like large Stokes shift and good quantum yield. This suggests potential applications in the design of novel fluorophores (Obydennov, Nigamatova, Shirinkin, Melnikov, Fedin, Usachev, Simbirtseva, Kornev, & Sosnovskikh, 2022).
Nonlinear Optical Properties
- Moylan et al. (1996) synthesized symmetric derivatives of a related compound, finding them to have larger hyperpolarizabilities than expected. This suggests potential applications in nonlinear optics and electro-optical devices (Moylan, Ermer, Lovejoy, Mccomb, Leung, Wortmann, Krdmer, & Twieg, 1996).
Corrosion Inhibition
- Tawfik (2015) investigated the efficiency of a related Schiff surfactant as a corrosion inhibitor for carbon steel in hydrochloric acid. The study found excellent inhibition efficiency, indicating its potential application in industrial corrosion protection (Tawfik, 2015).
properties
IUPAC Name |
4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17(2)13-5-3-12(4-6-13)14(18)16-11-15(19)7-9-20-10-8-15/h3-6,19H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABUNFBVDPEVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2689155.png)


![N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2689159.png)
![4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2689160.png)
![tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2689161.png)

![N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2689166.png)
![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}benzonitrile](/img/structure/B2689168.png)

![1-(4-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2689171.png)

![N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2689175.png)
